Product packaging for Butyl naphthalen-1-ylcarbamate(Cat. No.:CAS No. 25216-28-8)

Butyl naphthalen-1-ylcarbamate

Cat. No.: B11869829
CAS No.: 25216-28-8
M. Wt: 243.30 g/mol
InChI Key: ZCYZDPCLNIQOKH-UHFFFAOYSA-N
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Description

Contextualization of Carbamate (B1207046) Chemistry in Synthetic Methodologies

Carbamates, also known as urethanes, are a class of organic compounds that feature a carbonyl group flanked by an oxygen and a nitrogen atom. wikipedia.org This functional group is a key structural motif in a wide array of chemical entities, from pharmaceuticals to agricultural chemicals. nih.govacs.org The stability of the carbamate linkage, which can be considered a hybrid of an ester and an amide, contributes to its prevalence in these applications. nih.govacs.org

The synthesis of carbamates is a well-established area of organic chemistry, with several methodologies available to the synthetic chemist. nih.gov Traditional methods often involve the use of phosgene (B1210022) or its derivatives, though due to the high toxicity of these reagents, significant research has been dedicated to developing safer and more environmentally benign alternatives. nih.govresearchgate.net One common phosgene-free approach is the Curtius rearrangement, where an acyl azide (B81097) is thermally decomposed to an isocyanate intermediate, which is then trapped by an alcohol to form the carbamate. wikipedia.orgnih.gov Other methods include the reaction of alcohols with isocyanates, the alcoholysis of carbamoyl (B1232498) chlorides, and the reaction of chloroformates with amines. wikipedia.org More recent and "greener" approaches utilize carbon dioxide as a renewable C1 source. nih.gov The choice of synthetic route often depends on the specific functionalities present in the starting materials and the desired final product.

The carbamate group also serves as a valuable protecting group for amines in multi-step organic syntheses. ukzn.ac.za The stability of the carbamate can be tuned by the selection of the alcohol component, allowing for its selective removal under specific reaction conditions. For example, benzyl (B1604629) carbamates are readily cleaved by catalytic hydrogenation, while tert-butyl carbamates are removed under acidic conditions or by base-induced elimination. ukzn.ac.za

Scope and Significance of Naphthalene-Derived Carbamates in Organic Synthesis

Naphthalene-derived carbamates, which incorporate the bicyclic aromatic naphthalene (B1677914) ring system, represent a significant subclass of carbamates with diverse applications. wikipedia.org The naphthalene moiety can influence the physical and chemical properties of the carbamate, including its solubility, reactivity, and biological activity.

One of the most well-known examples of a naphthalene-derived carbamate is Carbaryl (1-naphthyl N-methylcarbamate), which has been widely used as an insecticide. nih.gov The biological activity of such compounds often stems from their ability to inhibit enzymes like acetylcholinesterase. ukzn.ac.zanih.gov

In the realm of organic synthesis, the naphthalene ring in these carbamates can be further functionalized. The position of substitution on the naphthalene ring—either at the alpha (1, 4, 5, 8) or beta (2, 3, 6, 7) positions—can lead to different isomers with distinct properties. wikipedia.org The carbamate group itself can act as a directing group in electrophilic aromatic substitution reactions, influencing the position of incoming substituents on the naphthalene ring. There is a growing body of research exploring the synthetic utility of the carbamate functionality in naphthyl systems. ukzn.ac.za

Structural Classification and General Academic Relevance

Naphthalene-derived carbamates can be classified based on several structural features:

Position of the Carbamate Group: The carbamate moiety can be attached to the naphthalene ring at either an alpha or a beta position, leading to 1-naphthyl or 2-naphthyl carbamates, respectively. wikipedia.org

Substitution on the Nitrogen Atom: The nitrogen atom of the carbamate can be unsubstituted (primary carbamate), or it can bear one or two organic substituents (secondary or tertiary carbamates).

The Alcohol-Derived Group: The nature of the alkyl or aryl group attached to the carbamate oxygen (the 'O'-group) further defines the specific compound.

The academic relevance of these compounds is multifaceted. They are studied for their potential biological activities, including as enzyme inhibitors. ucanr.edu For instance, research has explored the inhibitory effects of certain naphthyl carbamates on juvenile hormone esterases in insects. ucanr.edu Furthermore, their unique structures make them valuable intermediates in the synthesis of more complex molecules and materials. The interplay between the naphthalene scaffold and the carbamate functionality continues to be a subject of investigation in medicinal chemistry and materials science. nih.govsmolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17NO2 B11869829 Butyl naphthalen-1-ylcarbamate CAS No. 25216-28-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25216-28-8

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

butyl N-naphthalen-1-ylcarbamate

InChI

InChI=1S/C15H17NO2/c1-2-3-11-18-15(17)16-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,2-3,11H2,1H3,(H,16,17)

InChI Key

ZCYZDPCLNIQOKH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches to Naphthyl Carbamates

Direct methods for synthesizing the carbamate (B1207046) moiety are often preferred for their efficiency. These routes typically involve the reaction of a naphthalene-based amine with a suitable carbonyl source.

A primary and well-established method for the synthesis of N-aryl carbamates is the reaction of an amine with an alkyl chloroformate. In this case, 1-naphthylamine (B1663977) serves as the nucleophile, attacking the electrophilic carbonyl carbon of an alkyl chloroformate. The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.

For the synthesis of butyl naphthalen-1-ylcarbamate, 1-naphthylamine would be reacted with n-butyl chloroformate. A non-nucleophilic base, such as pyridine (B92270) or triethylamine, is commonly employed. The reaction is often carried out in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758). orgsyn.org The synthesis of the analogous ethyl N-(1-naphthyl)carbamate involves treating 1-naphthylamine with ethyl chloroformate in the presence of pyridine. A similar procedure can be applied for the butyl derivative, likely involving refluxing the mixture to ensure the reaction goes to completion. orgsyn.org

Table 1: Representative Conditions for Synthesis via Chloroformate

Reactant AReactant BBaseSolventTypical Conditions
1-Naphthylaminen-Butyl chloroformatePyridine or TriethylamineDichloromethane or THF0 °C to reflux, 12-24 h

Oxidative Carbonylation of Amines with Carbon Monoxide and Alcohols

Modern synthetic methods often seek to avoid the use of phosgene (B1210022) derivatives like chloroformates. Oxidative carbonylation presents a phosgene-free alternative, utilizing carbon monoxide as the C1 source. This transformation involves the coupling of an amine, an alcohol, and CO, typically mediated by a transition metal catalyst.

Catalytic systems based on rhodium and palladium have been developed for the oxidative carbonylation of amines and alcohols to yield carbamates. muni.cz For the synthesis of this compound, this would involve the reaction of 1-naphthylamine, n-butanol, and carbon monoxide. An efficient Rh/Cu-based catalytic system has been shown to be effective for a broad range of primary amines and alcohols under mild conditions. These reactions often require an oxidant to facilitate the catalytic cycle.

Table 2: General Conditions for Oxidative Carbonylation

AmineAlcoholC1 SourceCatalyst SystemOxidantTypical Conditions
1-Naphthylaminen-ButanolCarbon Monoxide (CO)Rh(III) or Pd(II) complexAg(I) salt or otherElevated temperature and pressure

Carbamic Acid Esterification Routes

A two-step approach involving the formation and subsequent esterification of the corresponding carbamic acid is another viable pathway. The intermediate, naphthalen-1-ylcarbamic acid, can be generated in situ or isolated before esterification. One method involves the reaction of 1-naphthol (B170400) with sodium cyanate (B1221674) in the presence of an acid catalyst like silica (B1680970) sulfuric acid to produce naphthalen-1-yl carbamate (the parent carbamic acid). arkat-usa.orgorgsyn.org

The subsequent esterification of naphthalen-1-ylcarbamic acid with n-butanol can be achieved through standard methods such as the Fischer-Speier esterification. This classic method involves heating the carboxylic acid and alcohol with a strong acid catalyst (e.g., sulfuric acid) and removing the water formed to drive the equilibrium towards the ester product.

Table 3: Two-Step Carbamic Acid Esterification Pathway

StepReactantsReagents/CatalystProduct
1. Carbamic Acid Formation1-Naphthol, Sodium CyanateSilica Sulfuric AcidNaphthalen-1-ylcarbamic acid
2. EsterificationNaphthalen-1-ylcarbamic acid, n-ButanolH₂SO₄ (cat.)This compound

Synthesis of Substituted this compound Analogues

The synthesis of analogues allows for the systematic modification of the compound's properties. Functionalization can occur at various positions on the naphthalene (B1677914) ring system.

Functionalization of the naphthalene core of this compound is typically achieved through electrophilic aromatic substitution reactions. The carbamate group (-NHCOOBu) is an activating, ortho-, para-directing group. Therefore, electrophilic attack is directed primarily to the C2 and C4 positions of the naphthalene ring. However, the inherent reactivity of the naphthalene system and steric factors can also lead to substitution at other positions, such as the peri-position (C8) or on the second ring.

Halogenation, such as bromination or chlorination, is a common method for functionalizing the naphthalene ring. These reactions introduce a versatile handle for further synthetic transformations, such as cross-coupling reactions. The synthesis of tert-butyl (4-bromonaphthalen-1-yl)carbamate has been reported, demonstrating the feasibility of selective halogenation. rsc.org

The reaction typically employs an electrophilic halogenating agent. For bromination, N-bromosuccinimide (NBS) is a common reagent, often used in a polar aprotic solvent like acetonitrile. For chlorination, N-chlorosuccinimide (NCS) can be used. evitachem.com The synthesis of tert-butyl N-(6-bromo-1-nitronaphthalen-2-yl)carbamate involves the nitration of 6-bromonaphthalene, followed by reduction and carbamate formation, illustrating an alternative route to halogenated precursors.

Table 4: Representative Conditions for Halogenation of Naphthyl Carbamates

Substrate (Example)Halogenating AgentSolventPosition of Halogenation
tert-Butyl naphthalen-1-ylcarbamateN-Bromosuccinimide (NBS)AcetonitrileC4
tert-Butyl naphthalen-1-ylcarbamateN-Chlorosuccinimide (NCS)DichloromethaneC4

Transition Metal-Catalyzed Cross-Coupling Reactions in Naphthyl Carbamate Synthesis

The carbamate group on the naphthalene ring is an effective activating group for transition metal-catalyzed cross-coupling reactions, serving as a synthetic equivalent to a hydroxyl group but with modified reactivity. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction represents a powerful tool for forming biaryl structures from naphthyl carbamates. It has been demonstrated that aryl carbamates, including derivatives of 1-naphthol, can undergo nickel-catalyzed coupling with arylboronic acids. nih.govacs.org These reactions typically employ a catalyst like NiCl₂(PCy₃)₂ with a base such as K₃PO₄ in a solvent like toluene (B28343) at elevated temperatures. nih.govnih.gov

The reaction is tolerant of both electron-donating (e.g., -OMe) and electron-withdrawing (e.g., -CO₂Me) groups on the naphthyl ring. acs.orgnih.gov Research has shown that while naphthyl carbamates are effective, corresponding aryl sulfamates often serve as superior coupling partners, providing higher yields in some cases. nih.govnih.gov The reactivity of naphthyl carbamates in these couplings is slightly lower than that of analogous naphthyl pivalates but significantly higher than that of unreactive naphthyl methyl ethers under similar conditions. mdpi.com

Below is a table summarizing the conditions and yields for the Suzuki-Miyaura cross-coupling of various naphthyl carbamate and related derivatives.

Table 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of Naphthyl Carbamates and Derivatives

Naphthyl Substrate Coupling Partner Catalyst (mol%) Temp (°C) Yield (%) Reference
1-Naphthyl-OCONEt₂ PhB(OH)₂ NiCl₂(PCy₃)₂ (5) 110 65 nih.gov
1-Naphthyl-OCONEt₂ PhB(OH)₂ NiCl₂(PCy₃)₂ (10) 130 81 nih.gov
2-Naphthyl-OCONEt₂ PhB(OH)₂ NiCl₂(PCy₃)₂ (10) 130 58 nih.govnih.gov
4-MeO-1-Naphthyl-OCONEt₂ PhB(OH)₂ NiCl₂(PCy₃)₂ (10) 130 81 nih.gov
4-MeO₂C-2-Naphthyl-OCONEt₂ PhB(OH)₂ NiCl₂(PCy₃)₂ (10) 130 50 nih.gov
2-Naphthyl O-t-butylcarbonate PhB(OH)₂ NiCl₂(PCy₃)₂ (10) 130 80 nih.gov

Beyond the Suzuki reaction, naphthyl carbamates participate in other important transition metal-catalyzed transformations.

Amination: Nickel-catalyzed amination of aryl carbamates provides a method for C-N bond formation. Naphthyl carbamates have been shown to be excellent substrates in these reactions, which utilize a nickel catalyst such as Ni(cod)₂ with an N-heterocyclic carbene (NHC) ligand like SIPr, and a base like NaOtBu. nih.gov

Silylation: A nickel-catalyzed cross-coupling reaction between aryl carbamates and silylmagnesium reagents has been developed. Using a NiBr₂(PPh₃)₂ catalyst, 1-naphthyl N,N-dimethylcarbamate can be effectively converted to its corresponding trimethylsilyl (B98337) derivative. rameshrasappan.com

Arylation: Palladium-catalyzed C-H arylation has been demonstrated with O-β-naphthyl carbamates, allowing for the introduction of aryl groups at the meta-position relative to the carbamate. researchgate.net

These varied coupling strategies highlight the utility of the carbamate functionality as a versatile handle for the synthesis of polysubstituted naphthalenes. nih.gov

Protecting Group Chemistry in Naphthyl Carbamate Synthesis

The amine functionality inherent in the carbamate group can itself be subject to chemical modification, including the strategic use of protecting groups.

tert-Butoxycarbonyl (Boc) Group Application and Deprotection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to removal under specific acidic conditions. nih.govorganic-chemistry.org

Application: The N-Boc group is typically installed by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgfishersci.co.uk This procedure has been explicitly used to prepare tert-butyl N-(1-naphthyl)carbamate, which often serves as a model substrate in methodological studies. nih.govrsc.org The protection is crucial in multi-step syntheses to prevent unwanted side reactions at the carbamate's N-H bond. nih.gov

Deprotection: The removal of the Boc group is a key step in many synthetic pathways. While traditional methods rely on strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), milder conditions have been developed to accommodate sensitive functional groups. nih.govfishersci.co.ukrsc.org

A noteworthy mild method involves the use of oxalyl chloride in methanol (B129727) at room temperature. rsc.org This system efficiently deprotects a wide range of N-Boc protected aromatic amines, including tert-butyl N-(1-naphthyl)carbamate, with reactions often completing within a few hours in high yields. rsc.orgrsc.orgresearchgate.net The reaction is believed to proceed through an electrophilic activation mechanism rather than solely through the in-situ generation of HCl. rsc.org

Table 2: Deprotection of N-Boc Aryl Carbamates using Oxalyl Chloride in Methanol

N-Boc Substrate Time (h) Yield (%) Reference
tert-Butyl N-(phenyl)carbamate 1 91 rsc.org
tert-Butyl N-(1-naphthyl)carbamate 1 90 rsc.org
tert-Butyl N-(4-fluorophenyl)carbamate 1 80 rsc.org
tert-Butyl N-(4-nitrophenyl)carbamate 1 85 rsc.org
tert-Butyl N-(2-methylphenyl)carbamate 3 75 rsc.org

This strategic application and removal of the Boc group enhance the synthetic utility of this compound and its derivatives in the construction of complex molecules.

Optimization of Reaction Conditions and Synthetic Yields

Solvent Selection and Reaction Atmosphere Control

The choice of solvent can significantly impact the yield of carbamate synthesis. orgsyn.org For reactions involving alcohols, solvents such as benzene (B151609) or methylene (B1212753) chloride have been shown to provide superior yields compared to other options. orgsyn.org In some procedures, toluene is also a common solvent. organic-chemistry.org In the pursuit of more environmentally benign processes, deep eutectic solvents (DESs) have emerged as green and effective solvent/catalyst systems for carbamate synthesis, sometimes allowing reactions to proceed at room temperature under atmospheric CO2 pressure. mdpi.comrsc.org

The reaction atmosphere must also be controlled. While some carbamate formation reactions are catalyzed by trace amounts of moisture orgsyn.org, others require strictly anhydrous conditions to proceed efficiently. weebly.comwiley-vch.de In such cases, solvents are dried, and the reaction is conducted under an inert atmosphere, such as nitrogen, to prevent the introduction of water which could lead to unwanted side reactions or catalyst deactivation.

Catalyst Systems and Stoichiometry

A variety of catalysts are employed to facilitate carbamate synthesis. Commercially important methods often involve isocyanates, which typically require catalysts like metal salts to proceed effectively. google.com For the synthesis of 1-naphthyl methylcarbamate from 1-naphthol and methyl isocyanate, anion exchange resins with tertiary polyamine or quaternary ammonium (B1175870) functional groups have been used as effective catalysts. google.com Other catalytic systems for carbamate formation include tin-based catalysts, N-methylimidazole (NMI), and solid acids like heteropolyacids, which can be advantageous in solvent-free conditions. organic-chemistry.orgsciforum.net Nickel-based catalysts have also been explored for forming urethanes from carbon dioxide, amines, and alcohols. acs.org

The stoichiometry, or the molar ratio of the reactants, is a critical parameter to optimize. For instance, in reactions between a hydroxylated compound and an isocyanate, the amount of the isocyanate compound is typically in the range of 0.75 to 2.5 mole equivalents of the hydroxyl compound, with a preferred range of 0.8 to 1.5 mole equivalents. google.com Precise control of stoichiometry is essential for maximizing the conversion of the limiting reagent and minimizing the formation of by-products.

Temperature and Reaction Time Parameters

Temperature and reaction time are interconnected parameters that must be carefully controlled to achieve optimal results in carbamate synthesis. The reaction temperature can have a significant effect on both the reaction rate and the product yield. banglajol.info While higher temperatures generally increase the rate of reaction, they can also promote the formation of undesirable by-products or cause decomposition of the desired carbamate. researchgate.netsci-hub.se For example, one study on carbamate formation determined that 55°C was a suitable temperature, as lower temperatures resulted in low yields and long reaction times. banglajol.info Another general method for carbamate synthesis operates over a wide temperature range from -10°C to 100°C, with a preferred range of 0°C to 35°C for better selectivity. google.com

The reaction time is often adjusted based on the catalyst concentration and temperature. google.com A higher catalyst concentration can lead to a faster reaction and thus a shorter required reaction time. google.com Conversely, lower temperatures or less active catalysts may require prolonged reaction times to ensure the reaction proceeds to completion. sci-hub.se The progress of the reaction is typically monitored using techniques like thin-layer chromatography (TLC) to determine the optimal point for work-up. arkat-usa.org

Table 1: Examples of Optimized Conditions in Carbamate Synthesis

Reactants Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
Aniline, Butyl Bromide, CO₂ 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) MeCN - - - acs.org
Ethylenediamine, Dimethyl carbonate Imidazolium Ionic Liquid None 90 4 92.9 sci-hub.se
Phenol, Sodium Cyanate Trichloroacetic acid (TCA) None 55 - - banglajol.info
1-Naphthol, Sodium Cyanate Preyssler heteropolyacid None Room Temp - 84 sciforum.net

Purification and Isolation Techniques in Naphthyl Carbamate Synthesis

Following the chemical synthesis, the isolation and purification of the target naphthyl carbamate from the reaction mixture are essential steps to obtain a product of high purity. This process typically involves removing unreacted starting materials, catalysts, solvents, and any by-products formed during the reaction.

Chromatographic Separation Methods (e.g., Column Chromatography, Flash Chromatography)

Chromatography is a fundamental technique for the purification of organic compounds, including naphthyl carbamates. rsc.orgjircas.go.jp Column chromatography and flash chromatography are widely used methods for this purpose. wiley-vch.dersc.org These techniques separate compounds based on their differential adsorption to a stationary phase, typically silica gel, and their solubility in a mobile phase (eluent). rsc.orgmdpi.com

The crude product from the reaction is first concentrated and then loaded onto the top of a column packed with silica gel. rsc.org An eluent, which is a carefully selected solvent or mixture of solvents, is then passed through the column. thieme-connect.de The choice of eluent system is critical for achieving good separation. Common eluents for carbamate purification include mixtures of non-polar and polar solvents, such as petroleum ether/ethyl acetate (B1210297) or hexane/ethyl acetate, with the polarity gradually increased to elute the compounds from the column. wiley-vch.dersc.orgthieme-connect.de

The separation process is often monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the desired product. orgsyn.orgmdpi.com Once the fractions containing the pure compound are collected, the solvent is removed under reduced pressure to yield the purified naphthyl carbamate. rsc.org In some cases, if the product crystallizes well, recrystallization can be used as an alternative or supplementary purification step to chromatography. orgsyn.orgmdpi.com

Table 2: Examples of Chromatographic Purification in Carbamate Synthesis

Compound Type Chromatography Type Stationary Phase Eluent System Reference
Naphthyl carbamate derivative Flash Column Chromatography Silica Gel Petroleum Ether / Ethyl Acetate (15:1 to 6:1) rsc.org
Naphthalen-2-ylcarbamate Column Chromatography Silica Gel Petroleum Ether / Ethyl Acetate (10:1) thieme-connect.de
Naphthylthio carbamate Column Chromatography Silica Gel Petroleum Ether / Et₂O (95:5 to 9:1) wiley-vch.de
Dihydronaphthalen-yl)carbamate Column Chromatography Silica Gel Ethyl Acetate / Petroleum Ether rsc.org

Crystallization Techniques

The purification of this compound is typically achieved through crystallization, a process that yields a solid, crystalline final product. While specific literature detailing the crystallization of this compound is not abundant, general methodologies for the crystallization of aryl and alkyl carbamates, as well as closely related naphthalen-1-yl carbamate derivatives, provide a strong basis for its purification.

Commonly, the crude this compound, after its synthesis, is dissolved in a suitable solvent or a mixture of solvents. For related compounds like N-substituted aryl carbamates, purification is often achieved through recrystallization from a solvent system such as ether-hexane. tandfonline.com In a similar vein, the purification of other carbamates has been successful using mixed solvent systems composed of an organic solvent and water, where the compound is dissolved in the heated mixture and crystallizes upon cooling. google.com

For instance, in the synthesis of Naphthalen-1-yl carbamate, a closely related compound, white crystals were obtained after treatment with petroleum ether and ethyl acetate. arkat-usa.org This suggests that a solvent/anti-solvent approach or recrystallization from a moderately polar solvent system could be effective for this compound. Another analogous compound, 1-Propyl (naphthalene-1-yl)carbamate, has been isolated as white crystals, indicating that crystalline solids are the expected form for these types of carbamates. rsc.org

The general procedure involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble. The solution is then allowed to cool slowly, promoting the formation of well-defined crystals. If the compound is too soluble in a particular solvent, an anti-solvent (in which the compound is insoluble) can be added dropwise to the solution to induce crystallization. The resulting crystals are then collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried.

For detailed structural analysis, single-crystal X-ray diffraction is the definitive technique. This method provides precise information on the compound's three-dimensional structure, including bond lengths, bond angles, and crystal packing. While specific crystallographic data for this compound is not publicly available, the crystal structure of a related derivative, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, has been determined. nih.gov This compound was found to crystallize in the triclinic space group Pī, which provides an example of the type of detailed structural information that can be obtained for naphthalen-1-yl-containing carbamate derivatives. nih.gov The generation of single crystals suitable for such analysis often requires careful control of the crystallization conditions, such as the rate of cooling, solvent evaporation, or vapor diffusion.

Below is a table summarizing typical solvents and reported data for the crystallization of related carbamate compounds.

Compound NameSolvent SystemObserved FormMelting Point (°C)
Naphthalen-1-yl carbamatePetroleum ether / Ethyl acetateWhite crystals178-180
1-Propyl (naphthalene-1-yl)carbamateNot specifiedWhite crystal73-75
Phenyl N-(p-methoxyphenyl)carbamateEther-hexaneCrystals152-154
Methyl carbamateChloroformCrystalNot specified

This data, from analogous compounds, suggests that this compound can likely be purified to a high degree of crystallinity using standard laboratory crystallization techniques. The choice of solvent will be critical and may require some empirical optimization to achieve the best results.

Chemical Reactivity and Transformation Studies

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of Butyl naphthalen-1-ylcarbamate is characterized by its engagement in both electrophilic and nucleophilic reactions, primarily centered around the naphthalene (B1677914) ring and the carbamate (B1207046) functional group.

While this compound itself is not halogenated, its halogenated derivatives are valuable intermediates in organic synthesis, undergoing nucleophilic substitution to introduce a variety of functional groups. The presence of a halogen atom on the naphthalene ring provides a reactive site for such transformations. For instance, a bromo-substituted analogue, tert-butyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate, demonstrates the susceptibility of the bromine atom to be replaced by various nucleophiles like amines or thiols. This reactivity is a cornerstone for creating diverse derivatives. The bromine atom on (3-Bromo-naphthalen-1-yl)-carbamic acid tert-butyl ester also facilitates derivatization. vulcanchem.com

The general scheme for nucleophilic aromatic substitution on a halogenated naphthyl carbamate can be represented as:

X-Naphthyl-NHCOOBu + Nu⁻ → Nu-Naphthyl-NHCOOBu + X⁻

Where:

X = Halogen (e.g., Br, Cl)

Naphthyl = Naphthalene ring

NHCOOBu = Butylcarbamate group

Nu⁻ = Nucleophile

The reaction conditions for these substitutions typically involve a suitable solvent and may require a catalyst, depending on the nature of the nucleophile and the reactivity of the aryl halide.

The nitrogen atom of the carbamate is a nucleophile and can react with electrophiles. For example, the reaction of racemic n-butyl-AC 1 with naphth-1-yl isocyanate yields the corresponding carbamate 2. univ.kiev.ua The carbamate group can also be involved in intramolecular reactions.

The Boc (tert-butyloxycarbonyl) group, a common protecting group for amines, is a type of carbamate. In compounds like tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ylcarbamate, the Boc-protected amine allows for sequential functionalization after boronate coupling in Suzuki-Miyaura cross-coupling reactions. chemshuttle.com

The carbamate functionality can also be introduced to an amine through reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.

Carbocation intermediates are central to several reactions involving this compound, particularly in electrophilic aromatic substitution on the naphthalene ring. The aromatic system acts as a nucleophile, attacking an electrophile to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. masterorganicchemistry.com This is typically the rate-determining step of the reaction. masterorganicchemistry.com

The general mechanism for electrophilic aromatic substitution is as follows:

Formation of the Arenium Ion: The π electrons of the naphthalene ring attack an electrophile (E⁺), leading to the formation of a carbocation intermediate. The carbamate group can influence the position of attack.

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the naphthalene ring. masterorganicchemistry.com

The stability of the carbocation intermediate is a key factor in determining the regioselectivity of the substitution. Electron-donating groups on the ring stabilize the carbocation and activate the ring towards electrophilic attack, while electron-withdrawing groups have the opposite effect. masterorganicchemistry.com

Ring-Opening Reactions and Derivatization Strategies

Ring-opening reactions of cyclic precursors provide a powerful strategy for the synthesis of complex carbamate derivatives. While not a direct reaction of this compound itself, related compounds are synthesized through such methods, highlighting a viable derivatization approach.

For instance, nickel-catalyzed ring-opening of 7-carbomethoxy-7-azabenzonorbornadiene with aryl iodides produces methyl N-[cis-1,2-dihydro-2-aryl-1-naphthyl]carbamates in good yields and with high stereoselectivity. acs.orgnih.gov Similarly, palladium-catalyzed ring-opening of a 7-azabenzonorbornadiene derivative with aryl halides yields cis-2-substituted (1,2-dihydro-1-naphthyl)carbamates. nih.gov These reactions demonstrate how a pre-formed cyclic system can be opened to generate highly functionalized naphthalene-based carbamates.

Another example involves the ring-opening of cyclic carbonates with unprotected amino acids in water, which can lead to the formation of functionalized carbamates. rsc.org This approach offers a green and efficient route to complex carbamate structures.

A study on the Pd(II)-catalysed ring-opening addition of boronic acids to azabicyclic alkenes has been shown to be a useful method for synthesizing 1-aminotetralin scaffolds, which can be derivatized to form compounds like tert-Butyl (2-phenyl-1,2-dihydro-1-naphthyl)carbamate. researchgate.net

Functional Group Interconversions and Modifications

Functional group interconversions are essential for modifying the structure of this compound and its derivatives to access a wider range of chemical space. These transformations can target the carbamate group, the naphthalene ring, or the butyl chain.

Common interconversions include:

Hydrolysis of the Carbamate: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine (1-naphthylamine), butanol, and carbon dioxide.

Conversion of Alcohols to Alkyl Halides: An alcohol functional group, if present on a derivative, can be converted to an alkyl halide, which can then participate in nucleophilic substitution reactions. ub.edu

Oxidation and Reduction: The naphthalene ring can be subjected to oxidation or reduction reactions to yield different derivatives, depending on the reagents and conditions used.

Modification of the Butyl Group: The butyl group can potentially be modified, for example, through free-radical halogenation, although this is often less selective.

A summary of key functional group interconversions is presented in the table below.

Starting Functional GroupReagents and ConditionsResulting Functional Group
Carbamate (R-NHCOOBu)Acid or Base, HeatAmine (R-NH₂)
Alcohol (R-OH)SOCl₂, PCl₃, or PBr₃Alkyl Halide (R-X)
Alkene (on a derivative)H₂, Ni catalystAlkane
Aldehyde (on a derivative)NaBH₄ or LiAlH₄Primary Alcohol
Ketone (on a derivative)NaBH₄ or LiAlH₄Secondary Alcohol

These interconversions, along with the reaction pathways discussed previously, provide a versatile toolbox for the synthesis and modification of this compound and its analogues for various research applications.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing a detailed map of the atomic connectivity and chemical environment.

The ¹H NMR spectrum of Butyl naphthalen-1-ylcarbamate is expected to exhibit distinct signals corresponding to the protons of the n-butyl group and the naphthalene (B1677914) ring system. Based on the analysis of analogous compounds like 1-propyl naphthalen-1-ylcarbamate, the chemical shifts can be predicted. rsc.org

The protons of the butyl chain would appear in the upfield region. The terminal methyl (CH₃) protons are expected to resonate as a triplet at approximately 0.9-1.0 ppm. The two methylene (B1212753) (CH₂) groups adjacent to each other would present as multiplets in the range of 1.3-1.8 ppm. The methylene group attached to the oxygen atom of the carbamate (B1207046) (-O-CH₂-) would be the most deshielded of the butyl chain protons, likely appearing as a triplet around 4.1-4.3 ppm.

The naphthalene ring protons will be found in the downfield aromatic region, typically between 7.2 and 8.0 ppm. The exact chemical shifts and coupling patterns are influenced by the substitution pattern on the ring. Additionally, a broad singlet corresponding to the N-H proton of the carbamate group is anticipated, likely in the range of 6.8-7.0 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Naphthalene-H7.20 - 8.00Multiplet
NH6.80 - 7.00Broad Singlet
O-CH₂4.10 - 4.30Triplet
CH₂1.50 - 1.80Multiplet
CH₂1.30 - 1.50Multiplet
CH₃0.90 - 1.00Triplet

Note: The predicted values are based on data from analogous compounds.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, signals for the butyl chain carbons and the ten carbons of the naphthalene ring, as well as the carbamate carbonyl carbon, are expected.

The carbonyl carbon of the carbamate group is typically observed in the downfield region, around 154-155 ppm. rsc.org The carbons of the naphthalene ring will resonate in the aromatic region, generally between 110 and 135 ppm. The carbon atom of the ring directly attached to the nitrogen atom will have a distinct chemical shift compared to the others.

The carbons of the n-butyl group will appear in the upfield region. The terminal methyl carbon (CH₃) is expected at approximately 13-14 ppm. The two internal methylene carbons (CH₂) will resonate in the range of 19-32 ppm, and the methylene carbon bonded to the oxygen atom (-O-CH₂) will be further downfield, around 65-67 ppm. rsc.orgchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O (Carbamate)154.0 - 155.0
Naphthalene-C110.0 - 135.0
O-CH₂65.0 - 67.0
CH₂30.0 - 32.0
CH₂19.0 - 21.0
CH₃13.0 - 14.0

Note: The predicted values are based on data from analogous compounds. rsc.orgchemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-O functional groups of the carbamate moiety, as well as vibrations from the aromatic naphthalene ring and the aliphatic butyl chain.

A prominent absorption band is expected for the N-H stretching vibration, typically appearing in the region of 3200-3400 cm⁻¹. The C=O stretching vibration of the carbamate carbonyl group will give a strong absorption band, anticipated around 1690-1720 cm⁻¹. The C-O stretching vibrations of the carbamate will likely be observed in the 1200-1250 cm⁻¹ region. rsc.orgnist.gov

The aromatic C-H stretching vibrations of the naphthalene ring are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the butyl group will appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will be present in the 1450-1600 cm⁻¹ range.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Predicted Absorption Frequency (cm⁻¹) Intensity
N-H Stretch3200 - 3400Medium to Strong
Aromatic C-H Stretch> 3000Medium to Weak
Aliphatic C-H Stretch< 3000Medium to Strong
C=O Stretch (Carbamate)1690 - 1720Strong
Aromatic C=C Stretch1450 - 1600Medium to Weak
C-O Stretch1200 - 1250Strong

Note: The predicted values are based on data from analogous compounds. rsc.orgnist.gov

Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of a molecule with high accuracy, which in turn can be used to deduce its elemental formula. For this compound (C₁₅H₁₇NO₂), the expected exact mass can be calculated. This technique is crucial for confirming the identity of the synthesized compound and distinguishing it from other compounds with the same nominal mass. Although specific HRMS data for this compound is not available in the provided search results, HRMS has been used to characterize similar structures. rsc.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be highly applicable for the analysis of this compound in various contexts. For instance, LC-MS could be employed to monitor the progress of its synthesis, to identify it in complex mixtures, or to study its metabolic fate in biological systems. The use of LC-MS for the analysis of related carbamate and naphthalene-containing compounds is well-documented, highlighting its suitability for the analysis of the target compound. biorxiv.orggoogle.com

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS/MS) is a powerful analytical technique used for separating and identifying volatile and semi-volatile compounds. In the analysis of carbamates, including this compound, GC-MS provides crucial information about the molecular weight and fragmentation pattern, aiding in its structural confirmation. restek.comresearchgate.net The gas chromatograph separates the compound from a mixture, and the mass spectrometer then ionizes the molecule, typically leading to a molecular ion peak and various fragment ions. For instance, in the analysis of related naphthalene compounds, the NIST WebBook provides mass spectral data showing characteristic fragmentation patterns. nist.gov The separation is typically achieved on a capillary column, such as a TraceGOLD™ TG-5-SilMS. thermofisher.com The mass spectrometer, often a triple quadrupole, allows for sensitive and selective detection through methods like Multiple Reaction Monitoring (MRM). edqm.eu

Table 1: Illustrative GC-MS/MS Parameters for Carbamate Analysis

Parameter Value
GC Column TraceGOLD™ TG-5-SilMS, 60 m × 0.25 µm × 0.25 mm ID thermofisher.com
Injector Programmable Temperature Vaporizing (PTV) thermofisher.com
Carrier Gas Helium
MS Detector Triple Quadrupole Mass Spectrometer thermofisher.com
Ionization Mode Electron Ionization (EI)

| Scan Mode | Multiple Reaction Monitoring (MRM) edqm.eu |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique particularly useful for the analysis of large and fragile molecules with minimal fragmentation. wikipedia.org In the context of organic molecules like this compound, MALDI-TOF-MS can provide a clear molecular ion peak, which is essential for confirming the molecular weight. The process involves co-crystallizing the analyte with a matrix material that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules. wikipedia.org

For organic and organometallic compounds, a neutral matrix such as 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene] malononitrile (B47326) (DCTB) is often preferred to avoid unwanted reactions with protic matrices. news-medical.net Naphthalene and its derivatives can also serve as a matrix, which is particularly useful for studying molecules with conjugated pi systems. wikipedia.org The resulting ions are then accelerated in a time-of-flight analyzer, and their mass-to-charge ratio is determined. nih.gov This technique has been successfully applied to the analysis of various organic compounds, including peptides and mycotoxins. nih.govjmbfs.org

Table 2: Typical MALDI-TOF-MS Parameters for Organic Compound Analysis

Parameter Value
Mass Spectrometer Ultraflex III MALDI-TOF/TOF nih.gov
Ionization Mode Positive Ion
Laser Nitrogen laser (337 nm) or Nd:YAG laser (355 nm) wikipedia.org
Matrix α-Cyano-4-hydroxycinnamic acid (HCCA) or DCTB news-medical.netjmbfs.org

| Mass Range | 600–5000 Da nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic structure of molecules containing chromophores. This compound, with its naphthalene ring system, exhibits characteristic absorption bands in the UV region of the electromagnetic spectrum. The absorption of UV radiation promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org

The UV-Vis spectrum of naphthalene and its derivatives typically shows two main absorption bands, designated as the ¹Lₐ and ¹Lₑ bands. researchgate.net For naphthalene itself, the ¹Lₑ transition occurs at a longer wavelength (lower energy) than the ¹Lₐ transition. researchgate.net The position and intensity of these bands can be influenced by the substituent on the naphthalene ring. The carbamate group in this compound is expected to cause a shift in these absorption maxima compared to unsubstituted naphthalene. The analysis of the UV-Vis spectrum provides valuable information about the conjugated π-system and the electronic transitions within the molecule. upi.edu

Table 3: Illustrative UV-Vis Absorption Data for Naphthalene Derivatives

Compound λmax (nm) Transition
Naphthalene 286 π → π* upi.edu
1-Naphthol (B170400) ~310 ¹Lₑ researchgate.net

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data on its thermal stability and phase behavior.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material. nih.gov By heating or cooling a sample at a controlled rate, DSC can detect events such as melting, crystallization, and glass transitions. researchgate.netresearchgate.net For a crystalline compound like this compound, a DSC thermogram would show an endothermic peak corresponding to its melting point. The temperature at which this peak occurs and the enthalpy of fusion (the area under the peak) are characteristic properties of the compound. For example, some crystalline forms of related compounds have been shown to have melting points greater than 70°C. google.com The presence of a single, sharp melting peak would indicate a high degree of purity. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. etamu.edu This technique is essential for determining the thermal stability and decomposition profile of a compound. The TGA curve for this compound would show the temperature at which it begins to decompose and the percentage of mass loss at different temperatures. For many organic compounds, decomposition occurs at elevated temperatures, and the TGA curve reveals the onset temperature of decomposition. researchgate.net For instance, the thermal decomposition of related ionic liquids has been studied, showing decomposition starting at temperatures above 200°C. researchgate.net The analysis can be performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or under an oxidative atmosphere to study thermo-oxidative degradation. researchgate.net

Table 4: Summary of Compound Names

Compound Name
This compound
2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene] malononitrile
α-Cyano-4-hydroxycinnamic acid
Naphthalene
1-Naphthol

Computational Chemistry and Theoretical Studies

Molecular Descriptors and Quantitative Structure-Activity Relationships (QSAR) Parameters

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors are fundamental in Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate the chemical structure of compounds with their biological activities. For Butyl naphthalen-1-ylcarbamate, several key descriptors have been calculated to predict its behavior.

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. It is a crucial parameter for predicting the transport properties of molecules, such as intestinal absorption and blood-brain barrier penetration. Molecules with a lower TPSA are generally more capable of passively diffusing across biological membranes.

The calculated TPSA for this compound is 29.1 Ų . This relatively low value suggests good membrane permeability.

LogP, the logarithm of the partition coefficient between n-octanol and water, is a measure of a molecule's lipophilicity or hydrophobicity. It is a critical parameter in drug design as it influences solubility, absorption, distribution, metabolism, and excretion (ADME) properties. A higher LogP value indicates greater lipophilicity.

The calculated XLogP3 value for this compound is 4.1 . This indicates a significant degree of lipophilicity, suggesting it would preferentially partition into lipidic environments.

The number of hydrogen bond donors and acceptors in a molecule is essential for understanding its potential intermolecular interactions, particularly with biological macromolecules like proteins and nucleic acids. These interactions are fundamental to the mechanism of action of many biologically active compounds.

For this compound, the counts are as follows:

Hydrogen Bond Donor Count: 1 (from the N-H group in the carbamate (B1207046) linkage)

Hydrogen Bond Acceptor Count: 2 (from the two oxygen atoms in the carbamate group)

The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. A higher number of rotatable bonds suggests that the molecule can adopt a larger number of conformations, which can be a factor in its binding affinity to a target.

This compound has 5 rotatable bonds . This provides it with a moderate degree of conformational flexibility.

Interactive Data Table of Molecular Descriptors for this compound

Molecular DescriptorValue
Topological Polar Surface Area (TPSA)29.1 Ų
XLogP34.1
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count5

Conformational Analysis and Molecular Geometry Investigations

The carbamate functional group in this compound introduces a degree of conformational restriction due to the delocalization of non-bonded electrons on the nitrogen atom into the carbonyl group. This results in a partial double bond character for the C-N bond, leading to the possibility of syn and anti conformations. acs.orgnih.gov The energy barrier for rotation around this bond is lower in carbamates compared to amides. acs.org

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules like this compound. rsc.org These methods can provide detailed information about the molecule's electronic structure, including the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and the Lowest Unoccupied Molecular Orbital - LUMO), and the nature of chemical bonds.

For carbamates in general, quantum chemical studies have been used to understand the stability of different conformers, the rotational barriers of the C-N bond, and their reactivity. rsc.org For instance, the HOMO-LUMO energy gap can provide insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more likely to be reactive. Furthermore, these calculations can be used to predict spectroscopic properties, such as NMR and IR spectra, which can be compared with experimental data to validate the computational models. acs.org While specific quantum chemical studies on this compound are not widely published, the established methodologies for carbamates are directly applicable to elucidate its electronic characteristics. rsc.orgnih.gov

Predicted Collision Cross Section (CCS) for Ion Mobility Studies

Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. The collision cross section (CCS) is a key parameter derived from these experiments, representing the effective area of the ion as it tumbles and collides with a neutral buffer gas. CCS values are increasingly used as an additional identifier for compounds in complex mixtures, complementing retention time and mass-to-charge ratio data nih.gov.

The CCS of a molecule like this compound can be predicted using computational methods. These predictions typically involve generating a large number of possible conformations of the ion, calculating the theoretical CCS for each conformation, and then averaging these values based on their predicted relative energies. However, there are currently no readily available, specific predicted CCS values for this compound in public databases. Several online tools and machine learning models exist for CCS prediction, but they require the user to input the molecular structure and run the calculation mdpi.comarxiv.org. The accuracy of these predictions can vary depending on the method and the chemical class of the molecule.

Table 3: Compound Names Mentioned in the Article

Compound Name

Advanced Applications in Materials Science and Organic Chemistry

Role as Building Blocks in Complex Molecular Architectures

In the field of organic synthesis, the assembly of complex molecules from simpler, well-defined building blocks is a fundamental strategy. Butyl naphthalen-1-ylcarbamate can be conceptualized as such a building block, offering specific functionalities that can be leveraged for the construction of larger, more intricate molecular frameworks. The naphthalene (B1677914) component provides a rigid, aromatic scaffold, which is a common feature in many functional organic molecules. The carbamate (B1207046) group, on the other hand, can serve as a versatile handle for further chemical transformations or as a key element in supramolecular assembly through hydrogen bonding.

The reactivity of the naphthalene ring allows for various substitution reactions, enabling the attachment of additional functional groups. This modular approach is crucial for the systematic construction of complex architectures where precise control over the final structure is required. While specific examples detailing the use of this compound in the total synthesis of natural products or complex pharmaceuticals are not extensively documented in publicly available research, the fundamental principles of organic synthesis suggest its potential utility in this regard.

Table 1: Potential Reactions for Modifying this compound

Reaction TypeReagents and ConditionsPotential Outcome
Electrophilic Aromatic SubstitutionNitrating or halogenating agentsFunctionalization of the naphthalene ring
N-Alkylation/ArylationAlkyl/aryl halides with a baseModification of the carbamate nitrogen
Hydrolysis of CarbamateAcidic or basic conditionsDeprotection to yield 1-aminonaphthalene

Development of Novel Organic Materials with Desired Properties

The development of novel organic materials with tailored optical, electronic, or mechanical properties is a significant area of materials science. The structural features of this compound make it a candidate for incorporation into such materials. The naphthalene unit is known for its fluorescence properties, and its derivatives are often used in the design of organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic devices.

By modifying the substituents on the naphthalene ring or by incorporating the entire this compound molecule into a larger polymeric or supramolecular structure, it may be possible to fine-tune the photophysical properties of the resulting material. The carbamate group can influence the intermolecular interactions, such as hydrogen bonding, which in turn can affect the packing of molecules in the solid state and, consequently, the material's bulk properties. Research into naphthalene-based materials is an active field, and while specific studies on materials derived directly from this compound are limited, the potential for its use in creating materials with desirable fluorescent or electronic characteristics is inferred from the known properties of the naphthalene scaffold.

Chemical Probes for Elucidating Biochemical Mechanisms (Chemical Research Tools)

Chemical probes are essential tools in chemical biology for the study of biochemical pathways and mechanisms. Fluorescent probes, in particular, allow for the visualization of biological processes in real-time. Naphthalene derivatives are frequently employed as fluorophores in the design of such probes due to their favorable photophysical properties, including high quantum yields and sensitivity to the local environment.

A chemical probe based on the this compound scaffold could potentially be designed to report on specific biochemical events. The carbamate linkage could be engineered to be cleavable by a particular enzyme, leading to a change in the fluorescence of the naphthalene core upon enzymatic activity. This "turn-on" or "turn-off" fluorescent response can be used to detect and quantify the activity of the target enzyme. While the literature does not currently describe a specific probe based on this compound, the general principles of probe design suggest that this molecule could serve as a valuable starting point for the development of new chemical research tools.

Table 2: Potential Design Strategy for a this compound-Based Chemical Probe

ComponentFunction
NaphthaleneFluorophore
Carbamate LinkageEnzyme-cleavable linker
Butyl GroupModulates solubility and cell permeability
Targeting Moiety (to be added)Directs the probe to a specific biological target

Polymer Chemistry Applications (e.g., Azulene-based Functional Materials)

In polymer chemistry, the selection of monomers is critical to achieving the desired properties in the final polymer. While direct polymerization of this compound is not a common strategy, it could serve as a functional monomer or a precursor to a monomer. The naphthalene unit can be incorporated into the polymer backbone to enhance thermal stability and introduce specific optical properties. The carbamate group can be used as a point of attachment for cross-linking or for grafting other polymer chains.

Azulene (B44059), an isomer of naphthalene, is known for its unique electronic properties and is used in the development of functional polymers for organic electronics. nih.gov While there is no direct synthetic route from this compound to azulene-based polymers described in the literature, the structural relationship between naphthalene and azulene suggests that naphthalene derivatives could potentially be used as precursors in multi-step synthetic pathways to azulene-containing monomers. nih.gov The transformation of a naphthalene core to an azulene core is a complex chemical challenge, but if achieved, it would open up possibilities for creating novel azulene-based functional materials from naphthalene-derived starting materials.

Environmental Distribution and Chemical Degradation Pathways of Carbamates

Environmental Persistence and Factors Influencing Degradation

Specific studies detailing the environmental persistence of Butyl naphthalen-1-ylcarbamate and the explicit influence of environmental parameters such as pH, temperature, and sunlight could not be located. Consequently, data regarding its half-life in various environmental compartments (e.g., soil, water, air) is also unavailable.

Abiotic Degradation Mechanisms

There is a lack of specific research on the abiotic degradation of this compound. This includes a void in the understanding of its susceptibility to photodegradation and photodecomposition processes when exposed to sunlight, as well as its potential for hydrolysis in aqueous environments.

Biotic Degradation Mechanisms (Microbial Degradation)

Information regarding the microbial degradation of this compound is not specifically documented. While the biodegradation of other carbamates and naphthalene (B1677914) has been studied, these pathways cannot be directly attributed to this compound without specific experimental evidence.

Due to the absence of targeted research, a detailed and scientifically accurate article on the environmental fate of this compound, as per the requested outline, cannot be generated at this time.

Role of Microorganisms in Carbamate (B1207046) Dissipation

Microbial degradation is a primary route for the removal of carbamate pesticides from soil and water. bohrium.com A variety of bacteria and fungi have demonstrated the ability to utilize carbamates as a source of carbon and nitrogen, leading to their breakdown into less complex and often less toxic substances. bohrium.comnih.gov The initial and most critical step in the microbial degradation of carbamates is the hydrolysis of the ester or amide linkage. frontiersin.orgnih.gov This reaction is catalyzed by a class of enzymes known as carbamate hydrolases. bohrium.com For N-methylcarbamates like Carbaryl, this hydrolysis yields 1-naphthol (B170400), methylamine, and carbon dioxide. frontiersin.org It is anticipated that this compound would undergo a similar initial hydrolysis to yield 1-naphthol, butylamine, and carbon dioxide. The rate of this microbial degradation can be influenced by various environmental factors, including temperature, moisture, and the presence of other organic matter. nih.gov

Identification and Characterization of Microbial Species

Numerous microbial species capable of degrading carbamates have been isolated and identified from contaminated environments. bohrium.com Both individual strains and microbial consortia have been shown to effectively metabolize these compounds. For instance, various species of Pseudomonas have been identified as potent degraders of Carbaryl. nih.govresearchgate.net One study detailed a Pseudomonas sp. (isolate 50581) that hydrolyzes Carbaryl to 1-naphthol, which is then further metabolized by another Pseudomonas sp. (isolate 50552) in a consortium. nih.gov Other bacterial genera implicated in carbamate degradation include Arthrobacter, Micrococcus, and Rhizobium. frontiersin.orgresearchgate.net Fungal species, such as Aschochyta sp. and Acremonium sp., have also been reported to degrade a range of carbamates, including Carbaryl. frontiersin.org

Table 1: Examples of Microbial Species Involved in Carbamate Degradation

Microbial GenusSpecific Compound(s) DegradedReference
PseudomonasCarbaryl, 1-naphthol nih.govresearchgate.net
ArthrobacterCarbaryl frontiersin.org
MicrococcusCarbaryl researchgate.net
RhizobiumCarbaryl frontiersin.org
AschochytaCarbaryl, Carbofuran, Methomyl frontiersin.org
AcremoniumCarbaryl, Carbofuran frontiersin.org

Biochemical Mechanisms of Carbamate Hydrolase Enzymes and Genes

The enzymatic breakdown of carbamates is initiated by carbamate hydrolases, which belong to the broader class of carboxylesterases. bohrium.com These enzymes catalyze the hydrolysis of the carbamate bond. nih.gov Several genes encoding for carbamate hydrolases have been identified and characterized, providing insight into the molecular basis of carbamate degradation. bohrium.comnih.gov Key carbamate hydrolase genes include mcd, cehA, cahA, and mcbA. bohrium.comnih.gov For example, the mcbA gene from Pseudomonas sp. C5pp encodes a Carbaryl hydrolase. asm.org These enzymes can be located in different cellular compartments; for instance, the Carbaryl hydrolase in Pseudomonas spp. has been found in the periplasm. asm.org This localization may serve to control the release of the toxic intermediate, 1-naphthol. asm.org The diversity of these enzymes and their genetic basis underscores the adaptability of microorganisms to degrade synthetic compounds like carbamates.

Table 2: Key Genes Encoding Carbamate Hydrolase Enzymes

GeneFunctionMicrobial Source ExampleReference
mcdCarbamate HydrolaseNot specified in results bohrium.comnih.gov
cehACarbamate HydrolaseRhizobium sp. AC100 bohrium.comfrontiersin.org
cahACarbamate HydrolaseArthrobacter sp. RC100 bohrium.comfrontiersin.org
mcbACarbaryl HydrolasePseudomonas sp. C5pp bohrium.comasm.org
ameHCarbamate C-N Hydrolase (for oxime carbamates)Aminobacter aminovorans MDW-2 nih.gov

Environmental Transport and Distribution Processes

The movement and final destination of this compound in the environment are governed by several physical and chemical processes, including its interaction with soil and water, and its tendency to enter the atmosphere.

Leaching and Run-off into Aquatic Systems

The potential for a chemical to leach through the soil profile and enter groundwater, or be carried into surface water via runoff, is largely dependent on its water solubility and its tendency to adsorb to soil particles. Carbaryl, a close analog, has a moderate ability to dissolve in water and can migrate through the soil. orst.edu For "n-Butyl carbamate," an estimated Koc value of 69 suggests high mobility in soil. nih.gov This indicates a potential for this compound to be transported from the point of application into aquatic systems, particularly in soils with low organic matter and clay content. The frequent detection of Carbaryl in surface waters highlights the importance of these transport mechanisms for this class of compounds. epa.gov

Adsorption onto Soil Particles and Organic Content Influence

Adsorption to soil particles can significantly retard the movement of organic compounds in the environment. The extent of adsorption is influenced by the chemical's properties and the soil's composition, particularly its organic matter and clay content. For carbamates, adsorption is often a rapid process. nih.gov However, due to its moderate water solubility, Carbaryl is only minimally sorbed to soil. nih.gov The presence of organic matter, especially humic acid, generally enhances the adsorption of carbamate pesticides. researchgate.netrajpub.com Clay minerals also contribute to adsorption, with the type of clay and the exchangeable cations present playing a role. nih.govresearchgate.net Given the properties of its structural components, it is likely that this compound exhibits relatively weak adsorption to soil, with organic carbon content being a key factor influencing its retention. mdpi.com

Analytical Methodologies for Chemical Analysis in Non Biological Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating Butyl naphthalen-1-ylcarbamate from other components within a sample matrix. As a member of the carbamate (B1207046) class of compounds, it is amenable to several chromatographic techniques. Carbamates are known to be thermally unstable and somewhat polar, which influences the selection of the most appropriate method agilent.comtaylorfrancis.com.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is frequently the preferred method for the analysis of thermally labile compounds like carbamates, avoiding the potential degradation that can occur with high-temperature techniques taylorfrancis.com. The separation is typically based on a reversed-phase mechanism where a nonpolar stationary phase is used with a polar mobile phase.

Detailed research findings indicate that for carbamate pesticides, reversed-phase separation is a common and effective approach agilent.com. A C18 column is frequently employed, and the mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol (B129727) sielc.comresearchgate.net. Detection can be achieved using an ultraviolet (UV) detector, as the naphthalene (B1677914) moiety in this compound contains a chromophore that absorbs UV light astm.org. For enhanced sensitivity and selectivity, particularly in complex matrices, a fluorescence detector may be used, sometimes following post-column derivatization agilent.com. U.S. Environmental Protection Agency (EPA) Method 531.1, for example, uses this approach for N-methylcarbamates agilent.com.

Table 1: Typical HPLC Parameters for Carbamate Analysis

Parameter Typical Conditions
Column C18 (Reversed-Phase), e.g., 150 mm x 4.6 mm, 4 µm particle size nih.gov
Mobile Phase Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water mixtures sielc.comresearchgate.net
Flow Rate 1.0 - 1.5 mL/min nih.gov
Detector UV-Vis or Fluorescence agilent.comastm.org
Injection Volume 10 - 100 µL

| Column Temp | 25 - 40 °C nih.gov |

Gas Chromatography (GC)

While HPLC is often preferred, Gas Chromatography (GC) can also be utilized for the analysis of certain carbamates. The primary challenge with GC analysis for this class of compounds is their thermal instability, which can lead to degradation in the high-temperature injection port and column agilent.comtaylorfrancis.com. This can result in poor peak shape, low sensitivity, and inaccurate quantification.

To overcome these challenges, specific techniques may be employed. These can include the use of a temperature-programmable injector to minimize thermal stress or derivatization of the carbamate to a more thermally stable compound before analysis. For detection, selective detectors are often necessary to achieve the required sensitivity and to minimize interference from the sample matrix. A Nitrogen-Phosphorus Detector (NPD) is highly selective for nitrogen-containing compounds like carbamates and can provide detection limits in the parts-per-billion (ppb) range youngin.com. Mass spectrometry (MS) is also widely used as a detector for its high selectivity and ability to provide structural information for confirmation taylorfrancis.com.

Table 2: Example GC Parameters for Carbamate Analysis

Parameter Typical Conditions
Column HP-5ms, 30 m x 0.32 mm x 0.25 µm youngin.com
Inlet Temperature 250 °C (Splitless mode) youngin.com
Carrier Gas Nitrogen or Helium youngin.com
Oven Program Temperature ramp, e.g., 50°C hold, ramp to 200°C youngin.com
Detector Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) taylorfrancis.comyoungin.com

| Injection Volume | 1 µL youngin.com |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. It utilizes columns packed with smaller particles (typically sub-2 µm) and operates at much higher pressures than conventional HPLC systems. This results in substantially faster analysis times, improved resolution, and greater sensitivity. For the analysis of carbamates like this compound, UPLC offers a more efficient separation from complex matrix components in a shorter timeframe. The principles of separation are the same as in HPLC, typically reversed-phase, but the performance is significantly enhanced sielc.comsielc.com. This makes UPLC particularly suitable for high-throughput screening of environmental samples.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a valuable and cost-effective technique for the qualitative and semi-quantitative analysis of carbamates taylorfrancis.comajrconline.org. It is particularly useful for screening a large number of samples or when instrument availability is limited. The technique involves spotting the sample extract onto a plate coated with a stationary phase, such as silica (B1680970) gel, and developing the plate in a chamber with a suitable mobile phase oup.com.

After development, the separated compounds are visualized. Since carbamates are often not visible under normal light, chromogenic spray reagents are used to produce colored spots researchgate.netrsc.org. The choice of reagent can impart selectivity for carbamates over other classes of pesticides oup.comresearchgate.net. The distance the compound travels relative to the solvent front (Rf value) is used for identification by comparison with a standard of this compound run on the same plate.

Table 3: Common TLC Systems for Carbamate Detection

Component Description
Stationary Phase Silica gel G coated on glass plates oup.com
Mobile Phase Benzene-acetone mixtures (e.g., 95:5 or 85:15) or Hexane-acetone mixtures oup.com
Visualization Spraying with a chromogenic reagent, such as p-dimethylaminobenzaldehyde, followed by heating oup.com

| Detection Limit | Typically in the microgram (µg) range, e.g., ~0.2 µg researchgate.net |

Mass Spectrometry Detection and Identification

Mass Spectrometry (MS) is a powerful detection technique that is often coupled with a chromatographic separation method (either GC or LC). It provides information about the mass-to-charge ratio of ionized molecules, which allows for the highly specific detection and unambiguous identification of the target compound. For this compound, MS can confirm its presence by identifying its unique molecular ion and characteristic fragment ions taylorfrancis.com. The NIST Mass Spectrometry Data Center provides reference spectra for related compounds like naphthalene, which can aid in interpreting the fragmentation patterns nist.gov.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the state-of-the-art technique for trace-level quantification and confirmation of compounds like carbamates in complex non-biological matrices taylorfrancis.com. This method offers exceptional selectivity and sensitivity, minimizing matrix interference that can be a problem with other detectors.

In an MS/MS experiment, the molecular ion (or a prominent adduct ion) of this compound, known as the precursor ion, is selected in the first mass spectrometer. This ion is then fragmented through collision-induced dissociation, and the resulting product ions are detected in a second mass spectrometer. The transition from a specific precursor ion to a specific product ion is highly characteristic of the compound's structure. By monitoring one or more of these transitions, a technique known as Selected Reaction Monitoring (SRM), analysts can achieve very low detection limits and high confidence in the identification of the analyte nih.govnih.govsemanticscholar.org. This approach simplifies sample preparation as it can distinguish the analyte from co-eluting matrix components nih.gov.

Table 4: Illustrative LC-MS/MS Parameters for Naphthalene-Related Compound Analysis

Parameter Description
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
Precursor Ion [M+H]⁺ or [M-H]⁻ for this compound
Product Ions Characteristic fragments resulting from the dissociation of the precursor ion
Detection Mode Selected Reaction Monitoring (SRM)

| Limit of Quantitation | Can reach low nanogram (ng) levels nih.govresearchgate.net |

Quadrupole Time-of-Flight (QTOF) Mass Spectrometry

Quadrupole Time-of-Flight (QTOF) mass spectrometry is a powerful analytical tool for the identification and confirmation of compounds like this compound in complex environmental samples. researchgate.net This hybrid technique combines a quadrupole mass analyzer with a time-of-flight mass analyzer, offering both high mass accuracy and high resolution. nih.gov The potential of liquid chromatography coupled with QTOF-MS (LC-QTOF-MS) has been effectively demonstrated for identifying carbamate pesticides and their metabolites at trace levels in food matrices. researchgate.net

The primary advantage of QTOF-MS is its ability to provide accurate mass measurements, typically with an error of less than 5 ppm. This precision allows for the determination of the elemental composition of the parent compound and its metabolites, greatly enhancing the confidence in their identification. nih.gov In practice, LC-QTOF-MS can be used in a full-scan mode to screen for a wide range of compounds and then in a targeted MS/MS mode for further structural confirmation. researchgate.net This dual capability makes it invaluable for both untargeted screening and quantitative analysis of this compound.

Table 1: Key Characteristics of QTOF Mass Spectrometry for Compound Analysis

Feature Description Relevance for this compound
High Mass Accuracy Provides precise mass-to-charge ratio (m/z) measurements, typically < 5 ppm error. Enables confident determination of the elemental formula.
High Resolution Ability to distinguish between ions with very similar m/z values. Separates the analyte signal from matrix interferences in complex samples.
Full Scan Sensitivity Capable of detecting a wide range of compounds in a single run. Useful for initial screening and identifying unknown metabolites.

| MS/MS Capability | Allows for fragmentation of selected precursor ions to obtain structural information. | Confirms the identity of the compound through its specific fragmentation pattern. |

Electrospray Ionization (ESI)

Electrospray ionization (ESI) is the most frequently employed ionization technique for analyzing moderately polar and thermally labile compounds, such as carbamates, by liquid chromatography-mass spectrometry (LC-MS). taylorfrancis.comresearchgate.net ESI is a soft ionization method that transfers ions from solution into the gas phase with minimal fragmentation. core.ac.uk For this compound, ESI in the positive ion mode would be expected to efficiently generate protonated molecules, [M+H]⁺.

The ESI process is particularly suitable for polar naphthalene derivatives and has been successfully used for their quantification in environmental water samples. researchgate.netnih.gov However, the efficiency of the ionization process can be affected by matrix components, which can cause signal suppression or enhancement. nih.govnih.gov For instance, the presence of humic acid in environmental samples has been shown to decrease signal intensity for naphthalene derivatives. nih.gov Therefore, effective sample preparation and chromatographic separation are critical to mitigate these matrix effects when analyzing this compound in non-biological samples. nih.govnih.gov

Selected Ion Monitoring (SIM) Mode

For targeted quantitative analysis, mass spectrometers are often operated in the Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. oup.com In contrast to a full-scan mode where a wide range of mass-to-charge ratios (m/z) is scanned, SIM mode focuses the instrument on monitoring only a few specific ions characteristic of the target analyte. nih.govresearchgate.net This approach significantly increases the dwell time on the ions of interest, leading to an improved signal-to-noise ratio and lower limits of detection. core.ac.uk

The analysis of carbamate insecticides frequently utilizes SIM mode for trace-level quantification. oup.comnih.govresearchgate.net For this compound, a typical workflow would first involve identifying its characteristic ions (e.g., the protonated molecule [M+H]⁺ and one or two prominent fragment ions) using a full-scan or product ion scan mode. Subsequently, these specific m/z values would be monitored in SIM mode for routine quantification in environmental matrices.

Table 2: Comparison of Full Scan and Selected Ion Monitoring (SIM) Modes

Parameter Full Scan Mode Selected Ion Monitoring (SIM) Mode
Primary Use Compound identification, structural elucidation, screening for unknowns. Targeted quantification, trace analysis.
m/z Range Scans a wide mass range (e.g., 50-500 u). Monitors only a few pre-selected m/z values.
Sensitivity Lower. Significantly higher.
Selectivity Lower. Higher.

| Information | Provides a complete mass spectrum. | Provides intensity data for only the selected ions. |

Sample Preparation and Extraction Methods for Chemical Analysis

Effective sample preparation is a critical prerequisite for the reliable analysis of this compound. The goal is to isolate the analyte from the complex sample matrix, remove interferences, and concentrate it to a level suitable for instrumental analysis.

Hot Water Extraction from Environmental Samples (e.g., plant-derived matrices)

Hot water extraction has emerged as a simple, rapid, and environmentally friendly method for the extraction of carbamate insecticides from plant-derived matrices such as fruits and vegetables. nih.govresearchgate.net This technique can be used in conjunction with matrix solid-phase dispersion, where target compounds are extracted from the sample matrix using water heated to a specific temperature. nih.gov

In a study analyzing seven carbamate insecticides, water heated to 50°C was found to be an excellent extractant from matrices like tomatoes, spinach, and apples. nih.govresearchgate.net The recovery rates for various carbamates were high, ranging from 76% to 99%, with relative standard deviations (RSDs) not exceeding 10%. nih.govresearchgate.net This "green" extraction method avoids the use of large volumes of organic solvents, making it a cost-effective and safer alternative for isolating this compound from environmental plant samples prior to LC-MS analysis.

Matrix Solid-Phase Dispersion (MSPD) Techniques

Matrix Solid-Phase Dispersion (MSPD) is a streamlined sample preparation process that combines extraction and cleanup into a single step. researchgate.net The technique involves blending a solid or semi-solid sample directly with a solid-phase sorbent (dispersant) in a mortar with a pestle. researchgate.netagriculturejournals.cz This process disrupts the sample architecture and disperses it over the surface of the sorbent, creating a unique chromatographic material from which the analyte can be eluted. agriculturejournals.cz

MSPD is highly effective for complex matrices and has been successfully applied to the analysis of various carbamates in fruits, vegetables, and other food samples. researchgate.netagriculturejournals.cz The choice of sorbent is crucial; for carbamates, C8 and C18 bonded silica are commonly used. researchgate.net A study comparing different solid phases for the MSPD extraction of 13 carbamates from oranges and tomatoes found that C8 provided mean recoveries between 64% and 106%. researchgate.net This method's flexibility, efficiency, and minimal solvent use make it a strong candidate for the extraction of this compound from challenging plant-derived matrices. researchgate.net

Table 3: Typical Steps in an MSPD Procedure for Carbamate Analysis

Step Description Example Parameters
1. Blending A homogenized sample is blended with a solid sorbent in a glass mortar. 2 g of sample + 4 g of C8 or C18 sorbent. researchgate.net
2. Column Packing The resulting homogenous mixture is transferred into an empty column or syringe barrel. The mixture is packed to form a solid-phase extraction column.
3. Interference Elution (Optional) A weak solvent can be passed through to remove interfering compounds. N/A
4. Analyte Elution A suitable organic solvent is used to elute the target analyte from the column. Methylene (B1212753) chloride and acetonitrile mixture. agriculturejournals.cz

| 5. Analysis | The eluate is collected and analyzed, typically by HPLC or LC-MS. | LC-MS analysis. researchgate.net |

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used and robust technique for the purification and concentration of analytes from liquid samples, particularly from environmental water. mdpi.com The method relies on the partitioning of a compound between a liquid phase (the sample) and a solid stationary phase (the sorbent). mdpi.com The process typically involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte with a small volume of a strong solvent.

For compounds containing both hydrophobic and polar functional groups, such as this compound, reversed-phase SPE is the most common approach. Sorbents like C18-bonded silica are effective for extracting naphthalene and its derivatives from aqueous samples. rdd.edu.iqresearchgate.net Online SPE systems, which integrate the extraction process directly with the analytical instrument (e.g., UHPLC), offer automation, reduced sample volume requirements, and high sensitivity for the determination of naphthalene-related compounds in water. nih.govperlan.com.pl The selection of the appropriate sorbent and elution solvent is critical to achieving high recovery and a clean extract for subsequent analysis. acs.org

Method Validation and Performance Characteristics

Method validation is a process that demonstrates that an analytical method is suitable for its intended purpose. The key performance characteristics of an analytical method for this compound are discussed below.

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is established by analyzing a series of standard solutions of this compound at different known concentrations. The response of the analytical instrument is then plotted against the concentration of the analyte.

For quantitative analysis, a linear relationship is typically desired. The linearity of the calibration curve is evaluated by the correlation coefficient (R²) or the coefficient of determination, which should ideally be close to 1.000. For many analytical methods developed for carbamates, linearity is often observed over a wide range of concentrations. d-nb.info

Table 1: Illustrative Linearity Data for this compound Analysis

Concentration (µg/L) Instrument Response (Peak Area)
1.0 5,230
5.0 25,890
10.0 51,500
25.0 128,750
50.0 255,100
100.0 510,300
Linear Range 1.0 - 100.0 µg/L

| Correlation Coefficient (R²) | 0.9995 |

Note: This data is illustrative and represents typical performance for carbamate analysis.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value and is often assessed through recovery studies by analyzing spiked samples.

For the analysis of carbamate pesticides, acceptable precision is generally indicated by an RSD of less than 15-20%. Accuracy is evaluated by calculating the percent recovery of the analyte from a spiked matrix. Recoveries in the range of 80-120% are typically considered acceptable. researchgate.net

Table 2: Example of Precision and Accuracy Data for this compound in a Spiked Water Sample

Spiked Concentration (µg/L) Replicate 1 (µg/L) Replicate 2 (µg/L) Replicate 3 (µg/L) Mean (µg/L) Standard Deviation RSD (%) Mean Recovery (%)
10.0 9.8 10.2 9.5 9.83 0.35 3.56 98.3

Note: This data is illustrative and represents typical performance for carbamate analysis.

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise. nih.gov The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.gov

These limits are crucial for determining the applicability of an analytical method for trace-level analysis. The LOD and LOQ are typically determined by analyzing a series of low-concentration standards or spiked blank samples. For carbamate pesticides, modern analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) can achieve very low LODs and LOQs, often in the sub-µg/L range. nih.gov

Table 3: Representative LOD and LOQ Values for this compound

Parameter Value (µg/L) Method of Determination
Limit of Detection (LOD) 0.25 Signal-to-Noise Ratio (S/N = 3)

Note: These values are illustrative and depend on the specific analytical instrument and matrix.

Selectivity refers to the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. bataviabiosciences.com In complex matrices such as soil or industrial wastewater, co-extracted substances can interfere with the analysis of this compound.

Matrix effects are a common challenge in analytical chemistry, particularly in LC-MS based methods. These effects, caused by co-eluting matrix components, can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. bataviabiosciences.com The extent of matrix effects can be evaluated by comparing the response of the analyte in a standard solution to its response in a matrix-matched standard.

To mitigate matrix effects, several strategies can be employed, including:

Effective sample cleanup: To remove interfering components.

Use of matrix-matched calibration standards: To compensate for the signal suppression or enhancement.

Use of an isotopically labeled internal standard: This is often the most effective way to correct for matrix effects as the internal standard behaves similarly to the analyte during extraction, chromatography, and ionization.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Butyl naphthalen-1-ylcarbamate with high yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or carbamate-forming reactions. A reported method involves reacting 1-naphthylamine with tert-butyl chloroformate under basic conditions. Optimization includes using nanoceria catalysts (96% yield achieved at room temperature) and monitoring reaction progress via TLC. Characterization via 1H^1H NMR (e.g., δ 1.56 ppm for tert-butyl protons) and 13C^{13}C NMR (δ 153.52 ppm for carbonyl) confirms purity . For reproducibility, ensure stoichiometric control of reagents and inert atmosphere .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR : 1H^1H NMR identifies tert-butyl protons (δ 1.56 ppm) and aromatic protons (δ 7.44–7.86 ppm). 13C^{13}C NMR confirms carbamate carbonyl (δ ~153 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (C15_{15}H17_{17}NO2_2, theoretical 243.33 g/mol).
  • HPLC : Purity assessment (>96%) via reverse-phase chromatography with UV detection at 254 nm .

Q. How should researchers handle safety and storage of this compound?

  • Methodological Answer : Refer to safety data sheets (SDS) for naphthalene derivatives. Key precautions:

  • Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
  • Store at 0–6°C in airtight containers to prevent hydrolysis .
  • Dispose of waste via certified hazardous waste handlers .

Advanced Research Questions

Q. How can conflicting crystallographic or spectroscopic data be resolved during structural validation?

  • Methodological Answer : Use SHELX programs for crystallographic refinement. If NMR peaks overlap (e.g., aromatic protons), employ 2D NMR (COSY, HSQC) or computational modeling (DFT) to assign signals. Cross-validate with X-ray diffraction data if single crystals are obtainable. For unresolved discrepancies, repeat synthesis under controlled conditions and compare batch-to-batch consistency .

Q. What experimental design principles apply to toxicological studies of this compound?

  • Methodological Answer : Follow inclusion criteria from ATSDR guidelines:

  • Routes : Test oral, inhalation, and dermal exposure in rodent models.
  • Endpoints : Monitor hepatic, renal, and respiratory effects (Table B-1 in ).
  • Dose-Response : Use OECD TG 423 for acute toxicity and TG 451 for carcinogenicity. Include positive controls (e.g., naphthalene derivatives) and statistical power analysis .

Q. How can researchers investigate the environmental persistence of this compound?

  • Methodological Answer :

  • Hydrolysis Studies : Conduct pH-dependent stability tests (pH 4–9) at 25°C and 50°C. Monitor degradation via LC-MS.
  • Soil Half-Life : Use OECD TG 307; analyze metabolite formation (e.g., 1-naphthylamine) .
  • Bioaccumulation : Apply quantitative structure-activity relationship (QSAR) models for log Kow estimation .

Q. What strategies optimize the compound’s application in herbicide formulations while minimizing non-target toxicity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify the carbamate group to enhance selectivity. Compare with naptalam-sodium (CAS 132-67-2), a related herbicide, to identify bioactive motifs .
  • Formulation Testing : Use microencapsulation to reduce volatility. Assess phytotoxicity on non-target plants (e.g., Arabidopsis) via chlorophyll fluorescence assays .

Q. How should contradictory data in reaction yield or byproduct formation be analyzed?

  • Methodological Answer :

  • Statistical Analysis : Apply ANOVA to identify variables (e.g., catalyst loading, temperature) causing yield variability.
  • Byproduct Identification : Use GC-MS or preparative TLC to isolate impurities. Compare with synthetic intermediates (e.g., unreacted 1-naphthylamine) .
  • Machine Learning : Train models on historical reaction data to predict optimal conditions .

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